2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid
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Overview
Description
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid is an organic compound with a molecular formula of C10H9BrO3 This compound belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid typically involves the bromination of a benzofuran precursor followed by acetic acid substitution. One common method includes the radical bromination of the methyl group of a benzofuran derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with acetic acid under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid: A closely related compound with similar structural features.
2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid: Another derivative with a chlorine substituent instead of bromine.
2-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)acetic acid: A fluorine-substituted analog with distinct chemical properties.
Uniqueness
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid is unique due to its specific bromine substituent, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of diverse derivatives.
Properties
CAS No. |
1566403-84-6 |
---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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